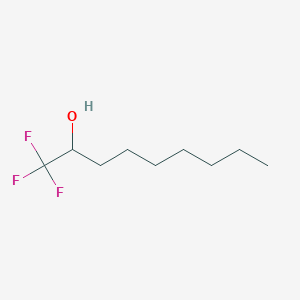
(s)-(-)-1,1,1-Trifluorononan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, yields, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, spectral properties, etc .Wissenschaftliche Forschungsanwendungen
Behaviour and Fate in Drinking Water Treatment
Perfluoroalkyl and polyfluoroalkyl substances (PFASs), which may include compounds similar to "(s)-(-)-1,1,1-Trifluorononan-2-ol," have been studied for their characteristics and fate in drinking water treatment processes. PFASs are aliphatic compounds containing carbon-fluorine bonds, making them resistant to chemical, physical, and biological degradation. These substances, due to their persistence, have been detected globally in the aquatic environment, including drinking water. Their fate during water treatment is influenced by their structural properties such as functional groups, carbon chain length, and hydrophilicity/hydrophobicity. Most drinking water treatment processes, including coagulation, flocculation, sedimentation, and filtration, do not substantially remove PFASs if present in raw water. However, activated carbon adsorption, ion exchange, and high-pressure membrane filtration may effectively control these contaminants, with challenges posed by branched isomers and shorter chain PFAS replacement products (Rahman, Peldszus, & Anderson, 2014).
Microbial Degradation in the Environment
The environmental biodegradability of polyfluoroalkyl chemicals, including those similar to "(s)-(-)-1,1,1-Trifluorononan-2-ol," has been reviewed, focusing on their microbial degradation. These substances can degrade to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxicity profiles. Laboratory investigations suggest that microbial degradation plays a significant role in understanding the environmental fate of these compounds. The review provides insights into quantitative and qualitative relationships between precursors and PFSAs or PFCAs, microbial degradation pathways, and novel degradation intermediates and products. It highlights the need for further biodegradation studies, environmental monitoring, and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Mejia Avendaño, 2013).
Emerging Applications in Organic Light-Emitting Diodes (OLEDs)
The BODIPY-based materials, which include fluorinated compounds, have shown promise in applications such as sensors, organic thin-film transistors, organic photovoltaics, and notably as active materials in organic light-emitting diodes (OLEDs). These materials have been identified as potential 'metal-free' infrared emitters, inspired by their aggregation-induced emission (AIE) properties. This review suggests BODIPY-based materials could inspire future developments in OLEDs and other applications, highlighting the innovative use of fluorinated compounds in advanced technology (Squeo & Pasini, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-1,1,1-trifluorononan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h8,13H,2-7H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPJIUKYONDSL-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(-)-1,1,1-Trifluorononan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
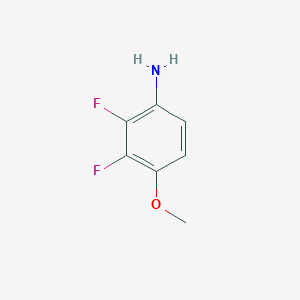
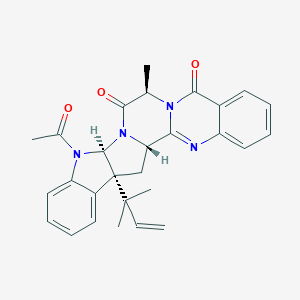
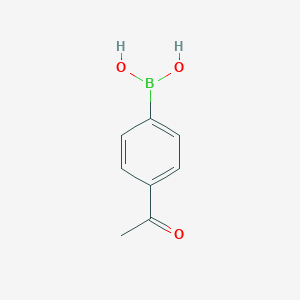

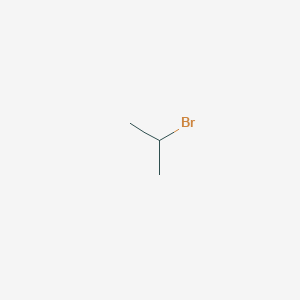
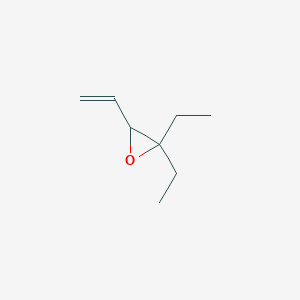
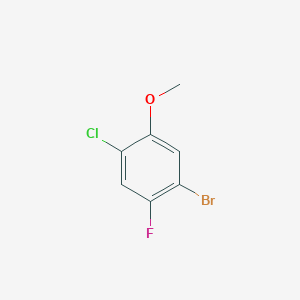
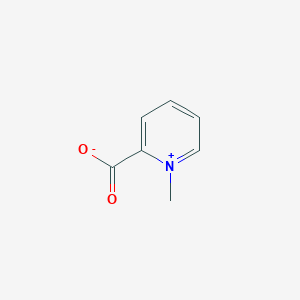
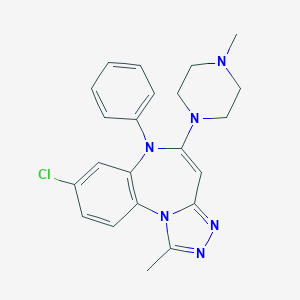
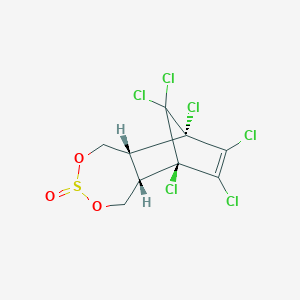
![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
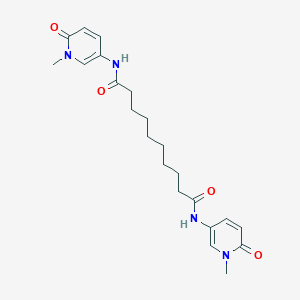
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)